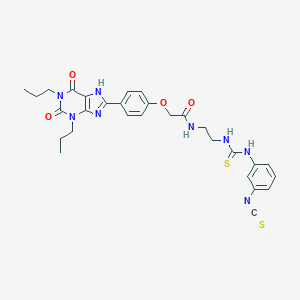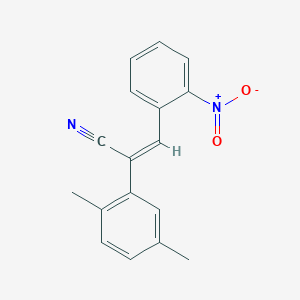
2-(2,3-Dichlorophenyl)acetaldehyde
Overview
Description
STING agonist 3: is a small molecule compound that activates the stimulator of interferon genes (STING) pathway. This pathway is crucial for the innate immune response, particularly in recognizing cytosolic DNA from pathogens and initiating an immune response. STING agonist 3 has shown promise in enhancing immune responses against cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: : STING agonist 3 can be synthesized through various methods. One common approach involves the use of amidobenzimidazole derivatives. The synthesis typically includes steps such as nucleophilic substitution, cyclization, and purification . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: : For industrial-scale production, STING agonist 3 can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and scalability. This method also reduces the risk of side reactions and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions: : STING agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of STING agonist 3.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: : The major products formed from these reactions include various derivatives of STING agonist 3, which can have different levels of activity and stability .
Scientific Research Applications
Chemistry: : STING agonist 3 is used in chemical research to study the STING pathway and its role in immune responses. It serves as a tool compound to investigate the molecular mechanisms of STING activation .
Biology: : In biological research, STING agonist 3 is used to activate the STING pathway in cell culture and animal models. This helps researchers understand the role of STING in immune responses and its potential as a therapeutic target .
Medicine: : STING agonist 3 has shown potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells. It is also being investigated for its antiviral properties, particularly against SARS-related coronavirus infections .
Industry: : In the pharmaceutical industry, STING agonist 3 is being developed as a novel therapeutic agent for cancer and viral infections. Its ability to activate the immune system makes it a promising candidate for combination therapies .
Mechanism of Action
STING agonist 3 activates the STING pathway by binding to the STING protein, leading to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1). This activation results in the phosphorylation of interferon regulatory factor 3 (IRF3) and the production of type I interferons and other inflammatory cytokines. These cytokines enhance the immune response by promoting the activation and infiltration of cytotoxic T cells into tumors, leading to tumor cell killing .
Comparison with Similar Compounds
Similar Compounds
2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): A natural STING agonist that activates the STING pathway by binding to the same site as STING agonist 3.
diABZI: A non-nucleotide-based STING agonist that activates STING while maintaining its open conformation.
Uniqueness: : STING agonist 3 is unique in its chemical structure and mechanism of action compared to other STING agonists. Unlike 2’3’-cGAMP, which requires a closed ‘lid’ conformation for activation, STING agonist 3 can activate STING in its open conformation. This difference in activation mechanism provides more options for clinical development and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRPFUUMJDFUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625275 | |
| Record name | (2,3-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-81-6 | |
| Record name | (2,3-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














